molecular formula C17H14N2O2S B10811384 2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone

2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone

Cat. No.: B10811384
M. Wt: 310.4 g/mol
InChI Key: XLQDIKUTVDYJGM-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-17-18-14-5-3-2-4-13(14)16(21)19-17/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

XLQDIKUTVDYJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Biological Activity

2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H14N2O2S
  • Chemical Structure :
    Structure C7H5 p tolyl C(O)SC9H6 4 hydroxyquinazolin 2 \text{Structure }\text{C}_7\text{H}_5\text{ p tolyl }-\text{C}(\text{O})-\text{S}-\text{C}_9\text{H}_6\text{ 4 hydroxyquinazolin 2 }

This unique structure contributes to its diverse biological activities.

Antiviral Activity

Recent studies have indicated that quinazoline derivatives possess significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as vaccinia and adenovirus. In vitro evaluations demonstrated that certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating a promising therapeutic profile against viral infections .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer potential. Research indicates that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. Notably, some compounds demonstrated significant activity against breast cancer cells, suggesting that this compound may also exhibit similar properties . The mechanism of action often involves the modulation of specific signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Effects

Quinazoline derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study highlighted the antiviral activity of quinazoline derivatives, where specific compounds displayed EC50 values against vaccinia virus significantly lower than traditional antiviral drugs .
  • Anticancer Activity :
    • A series of quinazoline derivatives were tested against human cancer cell lines, revealing notable cytotoxic effects and suggesting potential as chemotherapeutic agents .
  • Mechanistic Insights :
    • Investigations into the structure–activity relationships (SAR) of related compounds revealed that modifications to the quinazoline core could enhance biological activity, providing insights for future drug design .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsKey Findings
AntiviralQuinazoline DerivativesEffective against vaccinia and adenovirus
AnticancerVarious Quinazoline AnaloguesInhibition of proliferation in breast cancer cells
Anti-inflammatoryQuinazoline-based CompoundsInhibition of iNOS and COX-2

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone exhibit a range of antimicrobial properties. Studies have shown that derivatives of quinazoline can effectively inhibit bacterial growth against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

In one study, synthesized compounds were screened for antimicrobial activity using the well diffusion method, revealing significant inhibition against tested microorganisms. For instance, compounds with structural similarities to this compound demonstrated effective inhibition rates, suggesting potential use as antibacterial agents .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been widely studied. Compounds featuring the quinazoline moiety have shown promise in targeting various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression. The unique structure of this compound may contribute to its efficacy in this regard .

Synthesis and Modification

The synthesis of this compound involves several steps, typically starting from readily available precursors such as anthranilic acid. Various synthetic pathways have been explored to optimize yield and purity while enhancing biological activity through structural modifications .

Case Study: Antimicrobial Screening

A recent study evaluated several quinazoline derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial activity .

Compound NameStructure HighlightsNotable Activity
4-HydroxyquinazolineHydroxyl group on quinazolineAntimicrobial
Quinazoline DerivativesVarious substituents on quinazolineAnticancer
Thiazole-Based CompoundsSulfur-containing heterocyclesAntimicrobial and anti-inflammatory

This table summarizes some related compounds that share structural features with this compound, highlighting their biological activities.

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